1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol
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Overview
Description
The compound “1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains chlorophenyl groups and a sulfanyl group, which could contribute to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring would likely contribute to the rigidity of the structure, while the chlorophenyl and sulfanyl groups could influence its polarity and potential for forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring is often involved in reactions with acids and bases, and can also undergo substitution reactions . The chlorophenyl groups could potentially be involved in electrophilic aromatic substitution reactions, while the sulfanyl group might participate in oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, ability to form hydrogen bonds, and steric hindrance could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that diphenyl piperazine-based sulfanilamides, sharing structural motifs with the compound , exhibit significant antimicrobial activities. These compounds, synthesized through multi-step reactions from acetanilide and (4-chlorophenyl)(phenyl)methanone, showed inhibitory potency against bacterial strains, highlighting their potential in developing new antimicrobial agents (Wang et al., 2011).
Anticancer Properties
Another area of application is in the development of anticancer therapies. For instance, "4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride," a compound with structural similarities, has shown promising in vivo and in vitro anticancer activity with low toxicity. The metabolism of this compound in rats was extensively studied, revealing multiple metabolites and suggesting a complex interaction with biological systems, indicative of its pharmacological potential (Jiang et al., 2007).
Antifungal and Solubility Characteristics
Compounds of the 1,2,4-triazole class, related to the given chemical structure, have been synthesized and characterized for their antifungal properties and solubility in biologically relevant solvents. This research suggests potential applications in the development of antifungal drugs, especially considering the solubility and thermodynamics of these compounds in various solvents, which is crucial for their bioavailability and efficacy (Volkova et al., 2020).
Receptor Binding Affinities
The study of tetrahydrothiophenes and tetrahydrofurans derivatives, including piperazinebenzylamine derivatives, for their binding affinities at human melanocortin-4 receptor (MC4R), demonstrates the utility of such compounds in exploring receptor-ligand interactions. These findings can inform the design of drugs targeting MC4R, relevant for conditions like obesity and metabolic disorders (Tran et al., 2008).
Future Directions
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJXVDUENSWNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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